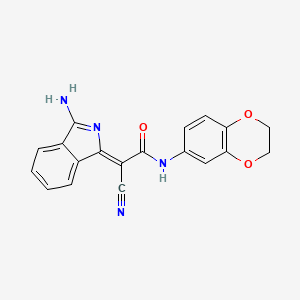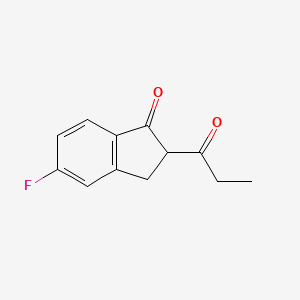
5-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one: is a chemical compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . It is a fluorinated derivative of 2,3-dihydro-1H-inden-1-one, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one typically involves the following steps :
Starting Materials: The synthesis begins with 5-fluoro-2,3-dihydro-1H-inden-1-one.
Reaction with Propanoyl Chloride: The starting material is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the propanoyl group at the 2-position.
Reaction Conditions: The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets . The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a fluorine atom and a propanoyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential biological activity, while the propanoyl group provides additional sites for chemical modification.
Propiedades
Fórmula molecular |
C12H11FO2 |
|---|---|
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
5-fluoro-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11FO2/c1-2-11(14)10-6-7-5-8(13)3-4-9(7)12(10)15/h3-5,10H,2,6H2,1H3 |
Clave InChI |
AYOAQGYXLMOAEX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CC2=C(C1=O)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


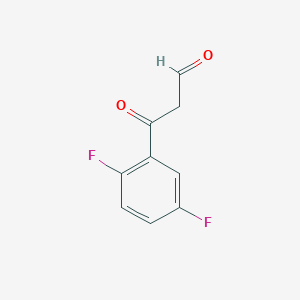
![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)
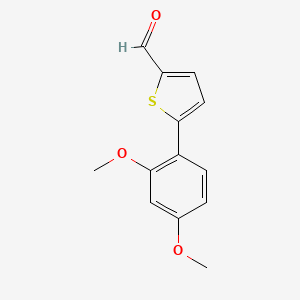
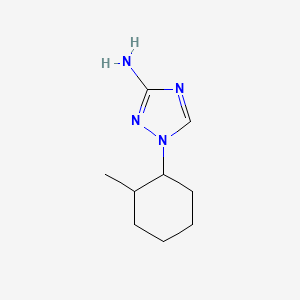
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)

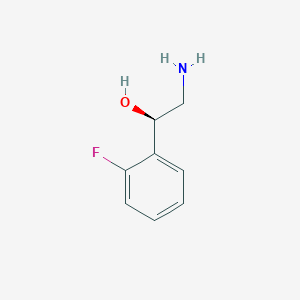
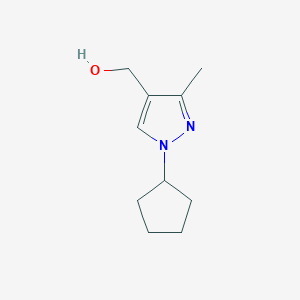

![Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate](/img/structure/B13077173.png)
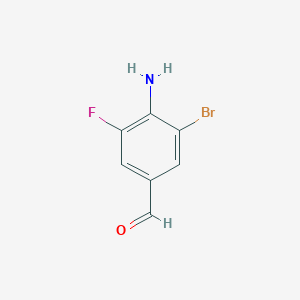

![3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
